8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one
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Description
The compound 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one is a derivative within the class of bicyclic lactams, which are compounds featuring fused pyrrolidone and perhydropyrimidine rings. These structures are of interest due to their potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds, which can help infer some of the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related bicyclic lactams, such as 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives, has been achieved through a one-pot, three-component reaction involving aromatic aldehydes, urea or thiourea, and 3,4-dihydro-2H-pyran. This process is catalyzed by a Brønsted acidic ionic liquid, 1-methyl-2-pyrrolidinone hydrosulfate ([Hnmp]HSO4), under solvent-free conditions, which offers advantages such as mild reaction conditions, shorter reaction times, good yields, and an environmentally friendly procedure . This synthesis method could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds, such as 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, has been determined through crystallographic analysis. These molecules are linked by weak intermolecular hydrogen bonds C=O···H–N into chains, which are further connected by π-π stacking interactions to form a three-dimensional framework . Another study on homologous compounds revealed that the steric volume of the substituent significantly affects the crystal packing pattern . These findings suggest that the molecular structure of this compound would also exhibit hydrogen bonding and could be influenced by the methyl substituent.
Chemical Reactions Analysis
The chemical reactivity of bicyclic lactams like this compound can be inferred from the behavior of similar compounds. The presence of hydrogen bonds and the potential for π-π stacking interactions indicate that these compounds could participate in further chemical reactions that exploit these features. For instance, the hydrogen bonding could be a site for nucleophilic attack, or the π-π interactions could be relevant in reactions involving aromatic systems .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of structurally similar compounds can provide some insights. The crystal structures and packing features of these compounds, as well as their intermolecular interactions, suggest that they would have distinct melting points, solubility profiles, and stability characteristics depending on the nature of the substituents and the overall molecular conformation . The use of ionic liquids in the synthesis of related compounds also indicates that these substances might be soluble in such media, which could affect their purification and application .
Scientific Research Applications
Fluorescent Analog for Oligonucleotide Study
8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one and its derivatives have been utilized as fluorescent analogs for the study of oligonucleotides. This application is significant in understanding nucleic acid dynamics and interactions. For instance, Pyrrolo-dC, a derivative, serves as a fluorescent analog of deoxycytidine in oligodeoxyribonucleotides, aiding in the study of DNA and RNA structures and functions (Berry et al., 2004).
Antiviral and Antitumor Potential
Compounds derived from pyrrolo[1,2-a]pyrimidin-6-one have exhibited potential in antiviral and antitumor activities. For example, various 6-substituted and 2,6-disubstituted derivatives have shown significant activity against measles and moderate cytostatic activity against leukemia in vitro. These properties highlight their potential in medicinal chemistry, particularly in developing new therapeutic agents (Cottam et al., 1985).
Synthesis and Molecular Docking in Drug Design
The synthesis and molecular docking studies of pyrrolo[1,2-a]pyrimidin-6-one derivatives play a crucial role in drug design, especially in the development of inhibitors targeting specific enzymes or receptors. These studies provide insights into the interaction of these compounds with biological targets, aiding in the optimization of drug candidates for better efficacy and selectivity (Belal et al., 2022).
Development of Novel Antifolates
These compounds have been explored for their role in the development of novel antifolates. Antifolates are drugs that inhibit the action of folic acid, crucial in cancer therapy. The unique structure of pyrrolo[1,2-a]pyrimidin-6-one derivatives offers new avenues for creating more effective and selective antifolate drugs, which could lead to better cancer treatments (Gangjee et al., 2004).
properties
IUPAC Name |
8a-methyl-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8-4-3-7(11)10(8)6-2-5-9-8/h9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYKKRPXVDQFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218136 |
Source
|
Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21603-68-9 |
Source
|
Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21603-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-8a-methylpyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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